molecular formula C19H18O7S B2463266 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 904438-92-2

3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2463266
CAS No.: 904438-92-2
M. Wt: 390.41
InChI Key: FFZGADOQRXLLJH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chromen-2-one core with a sulfonyl group and dimethoxyphenyl substituents, making it an interesting subject for studies in organic chemistry and pharmacology.

Scientific Research Applications

3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 8-ethoxychromen-2-one with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the dimethoxyphenyl group but has a different core structure.

    3-(3,4-Dimethoxyphenyl)-8-methoxychromen-2-one: Similar chromen-2-one core with different substituents.

Uniqueness

3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-4-25-15-7-5-6-12-10-17(19(20)26-18(12)15)27(21,22)13-8-9-14(23-2)16(11-13)24-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGADOQRXLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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